REACTION_CXSMILES
|
[ClH:1].[O:2]=[C:3]1[CH2:8][O:7][CH2:6][CH2:5][N:4]1[C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]([CH:18]2[CH2:22][CH2:21][CH2:20][N:19]2C(OC(C)(C)C)=O)=[O:17])=[CH:11][CH:10]=1>O1CCOCC1>[ClH:1].[O:2]=[C:3]1[CH2:8][O:7][CH2:6][CH2:5][N:4]1[C:9]1[CH:10]=[CH:11][C:12]([NH:15][C:16]([CH:18]2[CH2:22][CH2:21][CH2:20][NH:19]2)=[O:17])=[CH:13][CH:14]=1 |f:3.4|
|
Name
|
1.2
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CCOC1)C1=CC=C(C=C1)NC(=O)C1N(CCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate is subsequently filtered off with suction
|
Type
|
WASH
|
Details
|
washed successively with 10 ml of dioxane and 10 ml of diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O=C1N(CCOC1)C1=CC=C(C=C1)NC(=O)C1NCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |